3-[4-(2,4-Dichloro-3,5-dimethylphenoxy)phenyl]-3-propoxypropanoic acid
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Overview
Description
3-[4-(2,4-Dichloro-3,5-dimethylphenoxy)phenyl]-3-propoxypropanoic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of dichloro and dimethyl groups attached to a phenoxyphenyl ring, which is further connected to a propoxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,4-Dichloro-3,5-dimethylphenoxy)phenyl]-3-propoxypropanoic acid typically involves multiple steps, starting with the preparation of the phenoxyphenyl intermediate. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions . The phenoxyphenyl intermediate is then subjected to further reactions to introduce the dichloro and dimethyl groups, followed by the addition of the propoxypropanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,4-Dichloro-3,5-dimethylphenoxy)phenyl]-3-propoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
3-[4-(2,4-Dichloro-3,5-dimethylphenoxy)phenyl]-3-propoxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(2,4-Dichloro-3,5-dimethylphenoxy)phenyl]-3-propoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid
- 2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid
- 2-(4-(3,4-Dimethylphenoxy)phenyl)acetic acid
Uniqueness
3-[4-(2,4-Dichloro-3,5-dimethylphenoxy)phenyl]-3-propoxypropanoic acid is unique due to the presence of both dichloro and dimethyl groups, which impart distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H22Cl2O4 |
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Molecular Weight |
397.3 g/mol |
IUPAC Name |
3-[4-(2,4-dichloro-3,5-dimethylphenoxy)phenyl]-3-propoxypropanoic acid |
InChI |
InChI=1S/C20H22Cl2O4/c1-4-9-25-16(11-18(23)24)14-5-7-15(8-6-14)26-17-10-12(2)19(21)13(3)20(17)22/h5-8,10,16H,4,9,11H2,1-3H3,(H,23,24) |
InChI Key |
BUCFGCUACKDIQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(CC(=O)O)C1=CC=C(C=C1)OC2=C(C(=C(C(=C2)C)Cl)C)Cl |
Origin of Product |
United States |
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